Methyl 2-{4-[(2,4-difluorobenzoyl)amino]phenoxy}benzenecarboxylate
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Overview
Description
Methyl 2-{4-[(2,4-difluorobenzoyl)amino]phenoxy}benzenecarboxylate is a synthetic organic compound with the molecular formula C21H15F2NO4 It is characterized by the presence of a methyl ester group, a difluorobenzoyl group, and an aminophenoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{4-[(2,4-difluorobenzoyl)amino]phenoxy}benzenecarboxylate typically involves a multi-step process:
Formation of 2,4-Difluorobenzoyl Chloride: This step involves the reaction of 2,4-difluorobenzoic acid with thionyl chloride (SOCl2) to form 2,4-difluorobenzoyl chloride.
Amination Reaction: The 2,4-difluorobenzoyl chloride is then reacted with 4-aminophenol in the presence of a base such as triethylamine (TEA) to form 4-[(2,4-difluorobenzoyl)amino]phenol.
Esterification: Finally, the 4-[(2,4-difluorobenzoyl)amino]phenol is reacted with methyl 2-bromobenzoate in the presence of a base such as potassium carbonate (K2CO3) to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures would be essential to produce the compound at an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and amino groups.
Reduction: Reduction reactions can target the carbonyl groups within the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like sulfuryl chloride (SO2Cl2) can be used for electrophilic substitution, while nucleophilic substitution can be facilitated by bases like sodium hydroxide (NaOH).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, Methyl 2-{4-[(2,4-difluorobenzoyl)amino]phenoxy}benzenecarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its potential as a ligand. It may also serve as a probe in biochemical assays.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which Methyl 2-{4-[(2,4-difluorobenzoyl)amino]phenoxy}benzenecarboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The difluorobenzoyl group may enhance binding affinity through halogen bonding, while the aminophenoxy linkage could facilitate hydrogen bonding and van der Waals interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,4-difluorobenzoate
- 4-[(2,4-Difluorobenzoyl)amino]phenol
- Methyl 2-bromobenzoate
Uniqueness
Methyl 2-{4-[(2,4-difluorobenzoyl)amino]phenoxy}benzenecarboxylate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a unique balance of hydrophobic and hydrophilic regions, enhancing its versatility in various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
methyl 2-[4-[(2,4-difluorobenzoyl)amino]phenoxy]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F2NO4/c1-27-21(26)17-4-2-3-5-19(17)28-15-9-7-14(8-10-15)24-20(25)16-11-6-13(22)12-18(16)23/h2-12H,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNKONFLAMZOJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OC2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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